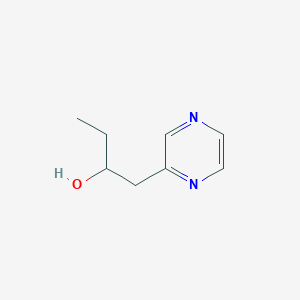

2-(2-Hydroxybutyl)pyrazine

描述

Structure

3D Structure

属性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC 名称 |

1-pyrazin-2-ylbutan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-2-8(11)5-7-6-9-3-4-10-7/h3-4,6,8,11H,2,5H2,1H3 |

InChI 键 |

KXLKGSIBABLCOR-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC1=NC=CN=C1)O |

产品来源 |

United States |

Chemical Transformations and Reactivity of 2 2 Hydroxybutyl Pyrazine Analogues

Reactivity of the Pyrazine (B50134) Ring System in Hydroxyalkylpyrazines

The presence of two nitrogen atoms in the pyrazine ring significantly influences its aromatic character and reactivity. These nitrogen atoms withdraw electron density from the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene. The hydroxyalkyl substituent can further modify this reactivity through its electronic and steric effects.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution: In contrast to its resistance towards electrophiles, the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. savemyexams.com For instance, chloropyrazines can readily react with various nucleophiles, including alkoxides, to form substituted pyrazine derivatives. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is enhanced by the presence of the electron-withdrawing nitrogen atoms which stabilize the negative charge of the intermediate. While direct nucleophilic substitution on an unsubstituted pyrazine ring is uncommon, the introduction of a leaving group, such as in a 2-chloro- or 2-bromopyrazine (B1269915) analogue of 2-(2-hydroxybutyl)pyrazine, would render the molecule susceptible to displacement by oxygen nucleophiles to form alkoxy or aryloxy derivatives.

Oxidative and Reductive Transformations of the Pyrazine Core

Oxidative Transformations: The pyrazine ring is generally stable towards oxidation. However, strong oxidizing agents can lead to ring degradation. A more controlled oxidation can be achieved at the nitrogen atoms to form pyrazine N-oxides, which will be discussed in the next section.

Reductive Transformations: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or rhodium can lead to the formation of tetrahydropyrazines or piperazines. researchgate.net The specific conditions, such as catalyst, solvent, temperature, and pressure, determine the extent of reduction. For substituted pyrazines, the nature of the substituents can influence the reaction rate and selectivity. For example, the presence of an alkyl group can affect the catalyst's approach to the ring. The electrochemical reduction of pyrazine derivatives has also been studied, providing an alternative method for the controlled reduction of the pyrazine core.

Functionalization of Pyrazine N-Oxide Intermediates

The formation of a pyrazine N-oxide is a key strategy to activate the pyrazine ring for further functionalization. scripps.edu Oxidation of one of the ring nitrogens with reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. scripps.edu This transformation has several important consequences for the reactivity of the pyrazine ring:

Activation towards Electrophilic Substitution: The N-oxide group is an activating group and directs incoming electrophiles to the positions ortho and para to the N-oxide. This allows for reactions that are otherwise difficult to achieve on the parent pyrazine.

Activation towards Nucleophilic Substitution: The N-oxide group also activates the positions alpha and gamma to the nitrogen atom for nucleophilic attack.

Rearrangement Reactions: Pyrazine N-oxides can undergo various rearrangement reactions, such as the Boekelheide rearrangement, to introduce functional groups onto the ring. nih.gov

For a this compound analogue, formation of the N-oxide would likely occur at the nitrogen atom further away from the bulky side chain (N4). The resulting N-oxide could then be subjected to various substitution reactions to introduce new functionalities onto the pyrazine ring. Subsequent deoxygenation of the N-oxide can restore the pyrazine ring, providing a versatile method for the synthesis of substituted this compound analogues. semanticscholar.org

Chemical Modifications of the 2-Hydroxybutyl Side Chain

The 2-hydroxybutyl side chain provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of analogues. The secondary hydroxyl group is the primary site for these transformations.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol of the 2-hydroxybutyl side chain can be oxidized to the corresponding ketone, yielding 2-(2-oxobutyl)pyrazine. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule. libretexts.orgchemistryviews.orgorganic-chemistry.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective but generate toxic chromium waste. chemistryviews.org

Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent.

Dess-Martin periodinane (DMP): A mild and selective reagent for the oxidation of primary and secondary alcohols. chemistryviews.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. This method is known for its mild reaction conditions. chemistryviews.org

The choice of oxidant would need to consider the potential for reaction with the pyrazine ring, although the ring is generally robust to many oxidizing conditions used for alcohol oxidation.

Below is a table summarizing common oxidizing agents for the conversion of secondary alcohols to ketones:

| Oxidizing Agent | Typical Conditions | Notes |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | Strong oxidant, acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Milder than Jones reagent. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild conditions, good for sensitive substrates. |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM), -78 °C | Mild, avoids heavy metals. |

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of the 2-hydroxybutyl side chain can be readily converted into esters and ethers, providing a means to modify the polarity and steric properties of the molecule.

Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. libretexts.orgbritannica.comchemguide.co.uk

Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires removal of water to drive it to completion. britannica.com

Reaction with Acid Chlorides: A more reactive approach involves the use of an acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This reaction is generally faster and irreversible. libretexts.org

Reaction with Acid Anhydrides: Similar to acid chlorides, acid anhydrides react with alcohols, often with the aid of a catalyst like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), to form esters.

Etherification: The conversion of the hydroxyl group to an ether can be accomplished through several methods, most notably the Williamson ether synthesis. organic-chemistry.org

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. organic-chemistry.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

The following table outlines common methods for esterification and etherification of secondary alcohols:

| Reaction | Reagents | Key Features |

| Esterification | ||

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Reversible, requires heat. |

| Acylation | Acid Chloride, Pyridine | Irreversible, generally high yield. |

| Acylation | Acid Anhydride, DMAP (cat.) | Milder than acid chlorides. |

| Etherification | ||

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | SN2 mechanism, best with primary halides. |

Derivatization at the Alkyl Chain

The 2-(2-hydroxybutyl) side chain offers a versatile handle for structural modifications through reactions characteristic of secondary alcohols. These transformations can be used to alter the molecule's polarity, steric profile, and biological activity. While many pyrazines found in nature are alkylated, the demand for diverse derivatives necessitates synthetic transformations.

Key derivatization strategies include:

Oxidation: The secondary alcohol on the butyl chain can be oxidized to the corresponding ketone, 2-(2-oxobutyl)pyrazine, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation is fundamental in organic synthesis for converting hydroxyl groups to carbonyls.

Esterification: Reaction of the hydroxyl group with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions yields esters. For example, reacting this compound with acetic anhydride would produce 1-(pyrazin-2-yl)butan-2-yl acetate. This is a common strategy to create prodrugs or modify pharmacokinetic properties. The esterification of pyrazine carboxylic acids is a known transformation, indicating the compatibility of the pyrazine core with such reaction conditions.

Etherification: The formation of an ether linkage, for instance, through the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of new alkyl or aryl groups, further diversifying the molecular structure.

These derivatizations of the alkyl chain are crucial for creating analogues with tailored properties, without altering the core pyrazine heterocycle.

Transformations Involving the Chiral Center

The second carbon atom of the 2-hydroxybutyl side chain is a stereocenter, meaning this compound exists as a pair of enantiomers. Chemical transformations can be designed to specifically interact with or modify this chiral center.

Stereochemical Inversion: The stereochemistry of the hydroxyl group can be inverted through a nucleophilic substitution (SN2) reaction. This typically requires converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. Subsequent reaction with a nucleophile, such as acetate, followed by hydrolysis, results in the inversion of the stereocenter.

Elimination Reactions: Dehydration of the alcohol can lead to the formation of an alkene. This reaction is typically acid-catalyzed and results in the formation of a mixture of 2-(but-1-en-2-yl)pyrazine and 2-(but-2-en-1-yl)pyrazine. This process eliminates the chiral center, converting the chiral molecule into an achiral one.

Asymmetric Synthesis: While not a transformation of an existing chiral center, it is pertinent to note that the synthesis of enantiomerically pure this compound analogues often relies on asymmetric synthesis or chiral resolution techniques to control the configuration at this center from the outset.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds like pyrazine. rsc.org Transition-metal-catalyzed cross-coupling reactions and C-H activation strategies are at the forefront of these methodologies, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyrazine ring. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are a well-established and powerful tool for forming C-C and C-X bonds. rsc.org These reactions typically require a pyrazine substrate pre-functionalized with a halide (e.g., chloro-, bromo-, or iodopyrazine) to react with a coupling partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds by coupling a halide with an organoboron compound, such as a boronic acid or boronate ester. nih.gov The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov Even chloropyrazines, which can be less reactive, have been successfully used in Suzuki couplings, sometimes accelerated by microwave irradiation to improve yields and shorten reaction times. rsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of halogenated pyrazines with a wide range of primary and secondary amines. This reaction is of immense importance in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl amines.

Other notable cross-coupling reactions applied to pyrazine systems include the Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes). rsc.org

| Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyrazine | 76% | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyrazine | 39% | rsc.org |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | Aryl-substituted pyrazine-thiophene | 37-72% | mdpi.com |

| 5-Chloro-3-methyl-2-(methylthio)pyrazine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Microwave | Phenyl-substituted pyrazine | 92% | rsc.org |

C-H Activation and Functionalization Strategies

A more recent and atom-economical approach to functionalization is the direct activation and subsequent reaction of a C-H bond on the pyrazine ring. nih.gov This strategy avoids the need for pre-installing a halide, thus reducing synthetic steps. nih.gov The electron-deficient nature of the pyrazine ring makes its C-H bonds susceptible to certain types of metal-catalyzed functionalization. rsc.org

Direct arylation via C-H activation has been successfully applied to pyrazines. A notable example is found in the synthesis of the marine alkaloid dragmacidin D. nih.gov In this synthesis, a palladium(II) acetate-catalyzed C-H/C-H cross-coupling was achieved between a pyrazine N-oxide and an indole (B1671886) derivative, furnishing the coupled product regioselectively. rsc.orgnih.gov This innovative approach highlights the potential of C-H activation to rapidly build molecular complexity. nih.gov

Other research has demonstrated the C-H bond activation of alkyl-substituted pyrazines using polynuclear metal centers, such as triosmium clusters, leading to the formation of organometallic complexes where the pyrazine acts as a ligand bound through a C-H bond. researchgate.net These strategies represent an evolving field that promises more efficient and environmentally benign routes to novel pyrazine analogues. nih.gov

Acid-Base Chemistry and Tautomerism in Hydroxypyrazines

The presence of a hydroxyl group on the pyrazine ring introduces possibilities for acid-base reactions and tautomerism, which significantly influence the compound's chemical and physical properties.

Acid-Base Properties: The nitrogen atoms in the pyrazine ring are weakly basic due to the delocalization of their lone pairs within the aromatic system. They can be protonated under strongly acidic conditions. The hydroxyl group is weakly acidic, similar to phenols, and can be deprotonated by a strong base to form a pyrazinolate anion. Some hydroxypyrazine derivatives have been noted to be unstable, particularly in the presence of acid. beilstein-journals.org

Tautomerism: 2-Hydroxypyrazines can exist in equilibrium with their tautomeric form, pyrazin-2(1H)-one. This is a form of keto-enol tautomerism, analogous to the well-known 2-hydroxypyridine/2-pyridone equilibrium. youtube.com

The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide-like (keto) form often favors the keto tautomer (the pyrazinone). youtube.com This preference can be explained by resonance. While the 2-hydroxypyrazine (B42338) form is fully aromatic, the pyrazin-2(1H)-one form possesses a highly stable amide-like resonance contributor with charge separation that places a negative charge on the electronegative oxygen atom and a positive charge on a nitrogen atom within an aromatic sextet. youtube.com This resonance stabilization can outweigh the loss of aromaticity in the neutral keto form. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. The phenomenon of tautomerism is critical in heterocyclic chemistry, as the different tautomers can exhibit distinct reactivity and biological activity. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 2 Hydroxybutyl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity and spatial arrangement of atoms within 2-(2-hydroxybutyl)pyrazine.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the hydroxybutyl side chain. The aromatic region would feature signals for the three protons on the substituted pyrazine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms. The aliphatic region would contain signals for the protons of the butyl group, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent proton neighbors, a phenomenon known as spin-spin coupling. The presence of a hydroxyl (-OH) group would typically yield a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the pyrazine ring would resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative nitrogen atoms. The four carbons of the hydroxybutyl side chain would appear at a higher field (lower ppm values). The carbon atom bonded to the hydroxyl group (C-2' of the butyl chain) would be deshielded relative to the other aliphatic carbons.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H NMR | Predicted ¹³C NMR |

| H-3 | δ ~8.4-8.6 ppm (d) | C-2: δ ~152-155 ppm |

| H-5 | δ ~8.4-8.6 ppm (d) | C-3: δ ~143-145 ppm |

| H-6 | δ ~8.3-8.5 ppm (dd) | C-5: δ ~143-145 ppm |

| H-1' | δ ~2.8-3.0 ppm (m) | C-6: δ ~142-144 ppm |

| H-2' | δ ~3.8-4.0 ppm (m) | C-1': δ ~40-45 ppm |

| 2'-OH | variable, broad s | C-2': δ ~70-75 ppm |

| H-3' | δ ~1.4-1.6 ppm (m) | C-3': δ ~25-30 ppm |

| H-4' | δ ~0.9-1.0 ppm (t) | C-4': δ ~10-15 ppm |

| Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), m (multiplet). |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. longdom.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.com For this compound, COSY would show cross-peaks connecting H-5 with H-6 on the pyrazine ring. In the side chain, it would reveal the entire spin system by showing correlations between H-1' and H-2', H-2' and H-3', and H-3' and H-4'. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It is used to assign the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~8.4-8.6 ppm would correlate with the carbon signal at ~143-145 ppm, confirming the C-H bond of a pyrazine ring proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking substituents to the main ring. Key expected correlations for this compound would include a cross-peak between the H-1' protons on the side chain and the C-2 and C-3 carbons of the pyrazine ring, unequivocally confirming the attachment point of the butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is instrumental in determining the molecule's three-dimensional conformation and stereochemistry.

Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

| COSY | H-5 | H-6 | Connectivity on the pyrazine ring |

| H-1' | H-2' | Connectivity in the butyl chain | |

| H-2' | H-1', H-3' | Connectivity in the butyl chain | |

| H-3' | H-2', H-4' | Connectivity in the butyl chain | |

| HSQC | H-3 | C-3 | Direct C-H bond assignment |

| H-1' | C-1' | Direct C-H bond assignment | |

| H-4' | C-4' | Direct C-H bond assignment | |

| HMBC | H-1' | C-2, C-3, C-2' | Confirms side chain attachment point |

| H-6 | C-2, C-5 | Confirms pyrazine ring structure |

This compound possesses a chiral center at the C-2' position of the butyl side chain, meaning it can exist as two enantiomers (R and S isomers). NMR spectroscopy can be a powerful tool for determining the stereochemistry, although often indirectly. Methods include:

Use of Chiral Derivatizing Agents (CDAs): The compound can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be analyzed to assign the absolute configuration of the original chiral center.

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small chemical shift differences between the enantiomers, allowing for their differentiation and quantification.

NOESY: For more complex molecules with multiple stereocenters, detailed NOESY analysis can reveal through-space proton-proton distances that are unique to a specific stereoisomer, aiding in the determination of relative stereochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₈H₁₂N₂O), the calculated monoisotopic mass is 152.09496 Da. An HRMS measurement yielding a value extremely close to this would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Combining chromatography with mass spectrometry, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), provides a robust method for analyzing compounds within complex mixtures. nih.gov

In an LC-MS analysis of this compound, the liquid chromatography step would first separate the compound from the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used in LC-MS, which would typically generate the protonated molecular ion [M+H]⁺ at m/z 153.0.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule and can be used for definitive identification. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 135.

Cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage).

Cleavage of the side chain from the pyrazine ring.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the hydroxyl group and the nature of the alkyl side chain. mdpi.com LC-MS/MS is particularly valuable for quantifying trace amounts of pyrazines in complex matrices like food and environmental samples. nih.govshimadzu.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound by examining the vibrations of its constituent atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of the pyrazine ring, the hydroxyl group, and the alkyl chain. The hydroxyl group (-OH) is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹, resulting from O-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding. The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1200 cm⁻¹ region.

The pyrazine ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyrazine ring can also influence the positions and intensities of out-of-plane C-H bending vibrations, which are generally found in the 800-900 cm⁻¹ range. The aliphatic C-H stretching vibrations of the butyl group would be visible just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, while their bending vibrations would appear around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3050 | Aromatic C-H stretch | Pyrazine Ring |

| ~2960, ~2870 | Aliphatic C-H stretch | Butyl Group |

| ~1580, ~1520, ~1470 | C=N, C=C stretch | Pyrazine Ring |

| ~1465 | CH₂ bend | Butyl Group |

| ~1375 | CH₃ bend | Butyl Group |

| ~1150 | C-O stretch | Secondary Alcohol |

| ~850 | Aromatic C-H out-of-plane bend | Pyrazine Ring |

Note: This table presents expected vibrational frequencies based on known group frequencies and does not represent experimentally measured data for this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the pyrazine ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the pyrazine ring, which involves the expansion and contraction of the entire ring, typically gives a strong and sharp signal. This is a characteristic feature of aromatic and heteroaromatic rings and provides valuable structural information. Aromatic C-H stretching and in-plane bending vibrations would also be observable.

While the O-H stretch is often weak in Raman spectra, the C-C and C-H vibrations of the alkyl chain would produce distinct signals. The Raman spectrum can thus confirm the presence of both the aromatic pyrazine core and the aliphatic side chain, providing a comprehensive vibrational profile of the molecule. Differences in the Raman spectra of this compound compared to its derivatives can reveal changes in molecular symmetry and electronic structure upon substitution.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule, which are crucial for understanding its color, photophysical properties, and potential applications in sensing and imaging.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

The pyrazine ring is the primary chromophore in this molecule. Pyrazine itself exhibits a strong π → π* transition at around 260 nm and a weaker, longer-wavelength n → π* transition at approximately 320 nm. The substitution of the 2-hydroxybutyl group onto the pyrazine ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating effect of the alkyl and hydroxyl groups. The solvent polarity can also influence the position of the absorption maxima. For instance, the n → π* transition often shows a blue shift (hypsochromic shift) in more polar solvents due to the stabilization of the non-bonding electrons in the ground state.

Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound in a Non-Polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~265 | ~6000 | π → π |

| ~325 | ~500 | n → π |

Note: This table provides estimated values based on the known spectroscopy of pyrazine and the expected effects of substitution. It is not based on experimental measurements for this compound.

Fluorescence Emission and Excitation Properties for Non-Clinical Analytical Applications

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. While pyrazine itself is weakly fluorescent, substitution can significantly enhance its fluorescence quantum yield.

The fluorescence properties of this compound would be characterized by its excitation and emission spectra. The excitation spectrum should closely resemble its UV-Vis absorption spectrum. Upon excitation, the molecule would relax to the lowest vibrational level of the first excited singlet state (S₁) and then emit a photon to return to the ground state (S₀). The emitted light will be of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence of substituted pyrazines can be sensitive to the local environment, such as solvent polarity, pH, and the presence of metal ions. This sensitivity can be exploited for the development of fluorescent probes for various non-clinical analytical applications. For example, changes in the fluorescence intensity or wavelength upon binding to a specific analyte could form the basis of a quantitative detection method. The hydroxyl group in the side chain of this compound could potentially act as a binding site, making it a candidate for the development of chemosensors.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic and Separation Techniques for Purification and Purity Assessment

The purification and assessment of purity of this compound and its derivatives are critically dependent on a variety of chromatographic and separation techniques. The choice of method is dictated by the scale of the separation, the required purity level, and the physicochemical properties of the target compound and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques, each offering distinct advantages. Furthermore, advanced methodologies are continually being developed to address specific separation challenges, such as the resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis and purification of pyrazine derivatives. Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separations based on polarity, molecular size, and ionic character. For a moderately polar compound like this compound, reversed-phase HPLC is a common and effective approach.

Detailed Research Findings:

In reversed-phase HPLC, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Studies on the retention behavior of pyrazines in reversed-phase HPLC have shown that a mobile phase consisting of acetonitrile/water or methanol (B129727)/water mixtures is effective for their separation. The elution order is generally influenced by the alkyl chain length and the presence of polar functional groups. For this compound, the hydroxyl group increases its polarity, leading to earlier elution times compared to its non-hydroxylated counterpart, 2-butylpyrazine. The detection of pyrazines is often accomplished using a UV detector, with a wavelength set around 270 nm, where the pyrazine ring exhibits strong absorbance.

For the enantioselective separation of chiral pyrazine derivatives, polysaccharide-based chiral stationary phases (CSPs) have proven to be effective. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives can resolve enantiomers by forming transient diastereomeric complexes with differing stabilities. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic modes, is crucial for achieving optimal chiral recognition.

Table 1: Illustrative HPLC Conditions for the Analysis of Hydroxyalkylpyrazines

| Parameter | Condition 1: Achiral Analysis | Condition 2: Chiral Separation |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Hexane:Ethanol (isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 270 nm |

| Temperature | Ambient (e.g., 25 °C) | Controlled (e.g., 25 °C) |

| Injection Volume | 10 µL | 10 µL |

This table presents typical starting conditions for method development. Optimization is generally required for specific applications.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and the identification of trace impurities. The choice of the stationary phase in the capillary column is a critical parameter that dictates the separation selectivity.

Detailed Research Findings:

For the analysis of pyrazines, a range of capillary columns with different polarities can be employed. Nonpolar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. However, for compounds with polar functional groups like the hydroxyl group in this compound, polar columns with stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax) or modified polysiloxanes offer better peak shape and resolution.

Given that this compound is a chiral molecule, enantioselective GC is essential for resolving its enantiomers. This is typically achieved using capillary columns coated with a chiral stationary phase, most commonly a derivative of a cyclodextrin. These cyclodextrin-based CSPs create a chiral environment within the column, allowing for the differential interaction and subsequent separation of the enantiomers.

Sample introduction in GC analysis of pyrazines often involves techniques like headspace solid-phase microextraction (SPME). SPME is a solvent-free extraction method that is well-suited for concentrating volatile and semi-volatile analytes from a sample matrix before their introduction into the GC system. Detection is most commonly performed using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for both quantification and structural identification. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for the unambiguous identification of pyrazine isomers, although mass spectra of positional isomers can be very similar, necessitating the use of retention indices for confirmation.

Table 2: Representative GC Conditions for this compound Analysis

| Parameter | Condition 1: General Purity Assessment | Condition 2: Enantioselective Analysis |

| Column | Polar capillary column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm) | Chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium | Helium |

| Oven Program | 40 °C (hold 5 min), ramp at 4 °C/min to 230 °C | Optimized temperature program for chiral resolution |

| Injector | Split/Splitless, 250 °C | Split/Splitless, 250 °C |

| Detector | FID or MS | FID or MS |

| Sample Prep | Direct injection or Headspace-SPME | Direct injection of a dilute solution |

This table provides exemplary conditions. The actual parameters may need to be optimized for specific sample matrices and analytical goals.

Advanced Separation Methodologies

Beyond conventional HPLC and GC, several advanced separation techniques offer unique advantages for the purification and analysis of this compound and its derivatives. These methods can provide enhanced resolution, faster analysis times, and greater efficiency, particularly for complex mixtures or challenging separations like enantiomer resolution.

Detailed Research Findings:

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both gas and liquid chromatography. For the chiral purification of volatile flavor compounds like this compound, SFC presents significant advantages over preparative GC and HPLC. SFC allows for higher loading capacities and shorter run times compared to GC. The use of lower operating temperatures in SFC is beneficial for thermally labile compounds. Furthermore, the mobile phase, primarily CO2 with a co-solvent like ethanol, is non-toxic and easily removed after collection, which is a considerable advantage when purifying compounds for consumption or sensory analysis. The same polysaccharide-based chiral stationary phases used in HPLC are often employed in SFC for enantioselective separations.

Multidimensional Gas Chromatography (MDGC): For the analysis of pyrazines in complex matrices, such as food and beverage samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a substantial increase in peak capacity and resolution compared to single-column GC. In a GCxGC system, two columns with different stationary phase selectivities are coupled. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a highly structured two-dimensional chromatogram that can separate co-eluting compounds from the first dimension. This technique is particularly useful for resolving isomeric pyrazines and separating them from other volatile components in a sample.

Capillary Electrophoresis (CE): While less common for preparative scale purification, capillary electrophoresis is a high-efficiency analytical technique that can be applied to the chiral separation of charged or polar compounds. For pyrazine derivatives, the use of chiral selectors, such as cyclodextrins, added to the background electrolyte can enable the resolution of enantiomers. The separation is based on the differential migration of the enantiomer-cyclodextrin complexes in an electric field.

Table 3: Overview of Advanced Separation Methodologies

| Technique | Principle | Key Advantages for this compound |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast, efficient chiral separations; non-toxic mobile phase; gentle conditions for volatile compounds. |

| Multidimensional Gas Chromatography (MDGC) | Utilizes two GC columns with different selectivities for enhanced separation. | Superior resolution for complex samples; separation of isomeric and co-eluting compounds. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High separation efficiency for analytical-scale chiral separations. |

Computational and Theoretical Investigations of 2 2 Hydroxybutyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-(2-Hydroxybutyl)pyrazine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on pyrazine (B50134) and its derivatives have provided valuable insights into their molecular structure and electronic properties. mdpi.commostwiedzy.pl For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can be used to determine key electronic descriptors. mostwiedzy.plmdpi.com These calculations can predict vertical electron affinities and describe the behavior of the molecule upon low-energy electron impact. mostwiedzy.pl

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal details about charge distribution, charge transfer, and the stability of different molecular conformations. researchgate.net Such analyses are crucial for understanding the interactions that govern the molecule's behavior. For instance, studies on similar alkylpyrazines have used DFT to investigate the conformational constraints that lead to the formation of stable proton-bound clusters. researchgate.net

The electronic properties of pyrazine derivatives are influenced by the nature and position of substituents on the pyrazine ring. The substitution of a hydrogen atom with a 2-hydroxybutyl group is expected to alter the electron density distribution of the pyrazine ring, which can be quantified through DFT calculations. These calculations can also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | |

| Dipole Moment | Provides insight into the polarity of the molecule and its interaction with polar solvents. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

The flexible 2-hydroxybutyl side chain of this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations and the energy barriers between them. Supersonic jet laser spectroscopy has been utilized to identify the minimum energy conformers of substituted aromatic molecules in the gas phase. dtic.mil Theoretical studies on the conformation of substituents with respect to an aromatic ring have also been conducted. dtic.mil

For this compound, computational methods can be used to map the potential energy surface as a function of the dihedral angles of the side chain. This allows for the identification of local and global energy minima, corresponding to the various stable conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 |

| B | 180 | 1.20 |

| C | -60 | 0.85 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis.

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. iu.edu.sa Machine learning approaches have also been developed to predict structural groups from ¹H NMR spectral features. chemrxiv.orgchemrxiv.org For this compound, theoretical calculations can provide valuable information for assigning the signals in its NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | |

| ¹³C NMR | Chemical Shift (ppm) | |

| UV-Vis | λmax (nm) | |

| IR | Vibrational Frequency (cm⁻¹) |

Note: Specific values would be obtained from detailed quantum chemical calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a more dynamic way than static conformational analysis. By simulating the motion of the atoms over time, MD can provide insights into the flexibility of the molecule and the transitions between different conformations. Enhanced sampling techniques can be employed in MD simulations to more efficiently explore the energy landscape. youtube.com

The accuracy of molecular dynamics simulations depends heavily on the quality of the force field used to describe the interactions between atoms. nih.gov A force field is a set of parameters that define the potential energy of a system of particles. nih.gov The development of accurate and compatible force fields for nitrogen-containing heterocyclic compounds, including pyrazines, is an active area of research. nih.govacs.org These force fields are often parameterized using a combination of quantum mechanical calculations and experimental data. nih.gov The development of a specific force field for this compound would allow for more accurate and reliable MD simulations of this compound and related systems.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of pyrazine derivatives. For this compound, these methods could be employed to understand its formation pathways, which are likely to occur through well-established reactions such as the Maillard reaction or specific synthetic routes involving the condensation of α-dicarbonyl compounds with α-amino ketones.

Transition State Characterization for Synthetic Pathways

A crucial aspect of understanding a chemical reaction is the characterization of its transition state(s). Computational modeling can be used to locate and characterize the geometry and energetic properties of transition states for the key steps in the synthesis of this compound. For instance, in a potential synthesis involving the condensation of a 1,2-diaminoalkane with a 1,2-dicarbonyl compound, DFT calculations could identify the transition state structures for the initial condensation and subsequent cyclization and oxidation steps.

Table 1: Hypothetical Transition State Parameters for a Key Step in this compound Synthesis

| Parameter | Value |

| Imaginary Frequency | Value cm⁻¹ |

| Activation Energy (Ea) | Value kcal/mol |

| Key Bond Distances in TS | C-N: Value Å, C-C: Value Å |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through computational analysis. Specific values would require dedicated DFT calculations.

Kinetic and Thermodynamic Parameters from Computational Studies

Beyond identifying the reaction pathway, computational studies can provide quantitative data on the kinetics and thermodynamics of the formation of this compound. By calculating the Gibbs free energy of reactants, transition states, and products, it is possible to determine the reaction's feasibility and spontaneity. Kinetic parameters, such as rate constants, can also be estimated using transition state theory. This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product.

Table 2: Hypothetical Thermodynamic Data for the Formation of this compound

| Parameter | Reactants | Transition State | Products |

| Enthalpy (ΔH) | Value kcal/mol | Value kcal/mol | Value kcal/mol |

| Entropy (ΔS) | Value cal/mol·K | Value cal/mol·K | Value cal/mol·K |

| Gibbs Free Energy (ΔG) | Value kcal/mol | Value kcal/mol | Value kcal/mol |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through computational analysis. Specific values would require dedicated DFT calculations.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

The functional groups present in this compound, namely the pyrazine ring with its nitrogen atoms and the hydroxyl group on the butyl side chain, suggest a propensity for various intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in determining the compound's physical properties and its potential for self-assembly into larger supramolecular structures.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Molecular dynamics simulations could further explore the dynamic behavior of this compound molecules in different environments and predict their self-assembly tendencies. Understanding these interactions is important for applications in materials science, where the controlled assembly of molecules is key to designing materials with specific properties.

Structure Reactivity Relationships in Hydroxyalkylpyrazine Chemistry

Influence of the 2-Hydroxybutyl Substituent on Pyrazine (B50134) Ring Reactivity

The pyrazine ring is an electron-deficient aromatic system. This deficiency arises from the presence of two highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I) on the ring's carbon atoms. nih.govijbpas.com Consequently, the pyrazine nucleus is inherently deactivated towards electrophilic aromatic substitution (SEAr) reactions but is more susceptible to nucleophilic attack compared to benzene. thieme-connect.describd.comimperial.ac.uk

The 2-hydroxybutyl substituent modifies this inherent reactivity through a combination of electronic effects. The butyl group, being an alkyl substituent, is weakly electron-donating (+I effect), which slightly counteracts the deactivating effect of the nitrogen atoms. mdpi.com This electron donation marginally increases the electron density of the pyrazine ring, making it less electron-deficient than the parent pyrazine molecule. However, the hydroxyl (-OH) group on the butyl chain introduces an opposing -I effect due to the high electronegativity of the oxygen atom.

Electronic and Steric Effects of Substituents on Reaction Outcomes

The outcome of chemical reactions involving 2-(2-Hydroxybutyl)pyrazine, particularly regarding regioselectivity, is dictated by the interplay between electronic and steric effects.

Electronic Effects: The net electron-donating character of the 2-hydroxybutyl substituent directs the regioselectivity of electrophilic aromatic substitution. The substituent increases the electron density at the ortho (position 3) and para (position 5) carbons relative to the meta position (position 6). Therefore, electrophilic attack is most likely to occur at the C-3 or C-5 positions. Computational studies on similar substituted pyrazines help in quantifying the electron density at each carbon atom, allowing for predictions of reactivity. cityu.edu.hk

Steric Effects: The 2-hydroxybutyl group possesses significant bulk, which creates steric hindrance around the pyrazine ring. youtube.com This steric congestion primarily affects the adjacent C-3 position, making it less accessible to incoming reagents. Consequently, while electronically favored, reactions at the C-3 position may be kinetically hindered. The C-5 position, being further from the bulky substituent, is more sterically accessible. The C-6 position is also relatively unhinded. This interplay means that for many reactions, the C-5 position often represents the optimal balance between electronic activation and steric accessibility.

The following table summarizes the combined influence of these effects on the probable sites of electrophilic attack.

| Position on Pyrazine Ring | Electronic Influence of 2-Hydroxybutyl Group | Steric Hindrance | Predicted Reactivity Outcome |

| C-3 | Activated (ortho) | High | Possible, but may be slow or require specific catalysts |

| C-5 | Activated (para) | Low | Favored site for substitution |

| C-6 | Deactivated (meta) | Low | Unlikely site for substitution |

Stereochemical Aspects and Chiral Recognition in Synthesis and Reactions

A defining feature of this compound is the presence of a stereocenter at the second carbon (C-2') of the butyl chain, the carbon atom bearing the hydroxyl group. This chirality means the compound exists as a pair of enantiomers: (R)-2-(2-Hydroxybutyl)pyrazine and (S)-2-(2-Hydroxybutyl)pyrazine.

The synthesis of this compound via non-stereoselective routes will yield a racemic mixture (an equal mixture of both enantiomers). However, in fields such as pharmacology, individual enantiomers of a chiral molecule often exhibit profoundly different biological activities. Therefore, asymmetric synthesis, which produces a single enantiomer in high purity, is of paramount importance. mdpi.commdpi.com Methodologies for achieving this include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials, such as enantiomerically pure amino acids. nih.govrsc.org For instance, a hypothetical enantioselective synthesis could involve the catalytic dearomatization of pyrazine followed by stereocontrolled functionalization. nih.gov

Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. The enantiomers of this compound will interact differently with other chiral molecules, such as enzymes, receptors, or chiral stationary phases used in chromatography. This differential interaction is the basis for the separation of enantiomers (chiral resolution) and is fundamental to understanding their biological effects.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.gov These models are built by finding a mathematical correlation between a set of calculated molecular properties, known as descriptors, and an experimentally measured reactivity parameter.

For this compound and a series of related hydroxyalkylpyrazines, a QSRR model could be developed to predict their reactivity in a specific transformation, such as oxidation rate or susceptibility to electrophilic attack. The process involves:

Defining a training set: A series of structurally similar pyrazine derivatives with known reactivity data is compiled.

Calculating descriptors: For each molecule in the set, a wide range of descriptors are calculated using computational chemistry software. ijournalse.orgresearchgate.net These descriptors quantify various aspects of the molecule's structure.

Model development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the observed reactivity. ijournalse.orgresearchgate.net

Validation: The model's predictive power is tested using an external set of molecules not included in the training set.

The table below illustrates a hypothetical set of descriptors that could be used in a QSRR study for a series of 2-hydroxyalkylpyrazines.

| Compound | Reactivity (log k) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| 2-(1-Hydroxyethyl)pyrazine | -2.5 | -8.9 | -1.1 | 2.1 | 110.5 |

| 2-(2-Hydroxypropyl)pyrazine | -2.8 | -8.8 | -1.0 | 2.3 | 125.8 |

| This compound | -3.1 | -8.7 | -0.9 | 2.4 | 141.2 |

| 2-(2-Hydroxypentyl)pyrazine | -3.4 | -8.6 | -0.8 | 2.5 | 156.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the structural features that control chemical reactivity.

Mechanistic Insights into Hydroxylated Alkylpyrazine Transformations

Understanding the reaction mechanisms involving this compound is key to controlling its chemical transformations. Two primary sites of reactivity are the hydroxyl group and the pyrazine ring itself.

Reactions at the Hydroxyl Group: The secondary alcohol in the substituent is susceptible to oxidation. The mechanism of oxidation depends on the reagent used. With a strong oxidizing agent like chromic acid (H₂CrO₄), the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate. A base (like water) then removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a ketone, in this case, 2-(2-oxobutyl)pyrazine. youtube.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also effect this transformation, often under less harsh conditions.

Reactions involving the Pyrazine Ring:

Electrophilic Aromatic Substitution (SEAr): Despite being deactivated, the ring can undergo SEAr under forcing conditions. The mechanism involves the attack of an electrophile (E⁺) on the π-system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. stackexchange.com

Formation of Hydroxylated Pyrazines: The formation of hydroxylated pyrazines in nature often occurs through the Maillard reaction. One proposed mechanism involves the dimerization of α-amino acids to form a piperazine-2,5-dione, which can then be oxidized to yield a dihydroxypyrazine. acs.orgacs.org While not a direct transformation of this compound, these pathways provide insight into the fundamental formation of the core structures.

Nucleophilic Substitution: In cases where a leaving group is present on the pyrazine ring, nucleophilic aromatic substitution can occur. For pyrazine derivatives, this sometimes proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, where the initial nucleophilic addition leads to the opening of the pyrazine ring, followed by recyclization to form a new product. thieme-connect.de

Emerging Research Directions and Future Outlook in 2 2 Hydroxybutyl Pyrazine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry. beilstein-journals.org Traditional methods often require harsh conditions and can result in mixtures of products, necessitating complex purification steps. Emerging research focuses on developing more efficient, selective, and sustainable synthetic pathways. For a molecule like 2-(2-Hydroxybutyl)pyrazine, this involves precise control over the introduction of the hydroxybutyl side chain onto the pyrazine (B50134) core.

Future synthetic strategies are expected to leverage modern catalytic systems and innovative reaction pathways. Key areas of development include:

Cross-Coupling Reactions: Techniques such as Suzuki and Kumada-Corriu cross-coupling reactions are powerful tools for creating carbon-carbon bonds. mdpi.comnih.gov Future research could adapt these methods for the efficient synthesis of this compound precursors, potentially offering higher yields and milder reaction conditions than classical methods. nih.gov For instance, a nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used to synthesize other trisubstituted pyrazines and could be applied to access a wide range of related compounds. mdpi.com

Biomimetic and Bio-inspired Synthesis: Nature provides elegant examples of pyrazine synthesis. Biomimetically inspired syntheses, such as the homodimerization of α-amino aldehydes followed by air oxidation, offer a pathway to 2,5-disubstituted pyrazines from common amino acids. nih.gov Exploring similar bio-inspired routes could lead to more sustainable and enantioselective methods for producing this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Cross-Coupling Reactions | High efficiency, functional group tolerance, milder conditions. |

| Biomimetic Synthesis | Use of renewable starting materials, potential for high stereoselectivity. |

| Flow Chemistry | Improved safety, scalability, and reaction control. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. nih.gov |

Exploration of Advanced Analytical and Characterization Techniques

A thorough understanding of the structure, purity, and properties of this compound is critical for its potential applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, advanced methods can provide deeper insights into its molecular architecture and behavior.

Future research will likely incorporate a suite of sophisticated analytical techniques to fully characterize this compound and its derivatives:

Multidimensional NMR Spectroscopy: Advanced 2D NMR techniques (such as HMQC) are essential for unambiguously assigning the complex proton and carbon signals of substituted pyrazines. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, allowing for the unequivocal determination of the elemental composition of this compound and the identification of trace impurities or reaction byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying key functional groups, such as the hydroxyl (-OH) group and the C-N bonds within the pyrazine ring, and can be used to monitor reaction progress. nih.gov

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, revealing precise bond lengths, angles, and intermolecular interactions. researchgate.net

These techniques, when used in combination, will enable a comprehensive structural elucidation and purity assessment, which is fundamental for any further investigation into the compound's properties and potential applications.

Integration of Computational Chemistry in Predictive Design and Mechanism Understanding

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental work. For pyrazine derivatives, computational methods are used to predict molecular properties, understand reaction mechanisms, and guide the design of new molecules with desired characteristics. nih.govrsc.org

The application of computational chemistry to this compound research is expected to accelerate discovery in several key areas:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound. This can help in interpreting experimental data from techniques like NMR and FTIR. acs.org

Molecular Docking and Simulation: While excluding direct human health applications, these simulations can be used to understand how this compound interacts with other molecules, such as receptors on pests in an agricultural context or active sites in non-medical enzymatic processes. The heteroaromatic nature of the pyrazine ring allows it to participate in a variety of interactions, including hydrogen bonds and π-interactions. acs.orgfigshare.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational techniques that relate the chemical structure of a molecule to a specific activity. nih.gov These models could be developed to predict the potential utility of this compound derivatives in areas like agrochemicals or materials science based on their structural features.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and spectroscopic properties. acs.org |

| Molecular Modeling | Understanding intermolecular interactions and binding modes. nih.gov |

| QSAR | Predicting activity based on chemical structure for non-medical applications. nih.gov |

Potential for this compound in Materials Science and Catalyst Design

The unique structure of this compound, featuring a rigid, π-accepting pyrazine ring and a flexible hydroxyl-containing side chain, makes it an interesting candidate for applications in materials science and catalysis. mdpi.com Pyrazine-based ligands are widely used in coordination chemistry to construct functional materials. mdpi.com

Future research avenues in this domain could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two nitrogen atoms of the pyrazine ring can bridge metal centers, while the hydroxyl group on the side chain can act as an additional coordination site. This makes this compound a potentially valuable linker for creating novel 2D or 3D MOFs. researchgate.net These materials are of interest for applications in gas storage and separation.

Ligand Design for Catalysis: The electronic properties of the pyrazine ring can influence the reactivity of a coordinated metal center. By modifying the side chain, it may be possible to fine-tune the steric and electronic environment of a metal catalyst, leading to enhanced activity or selectivity in various chemical transformations.

Functional Organic Materials: Pyrazine derivatives are being investigated as building blocks for organic electronic materials. The electron-withdrawing nature of the pyrazine ring makes it a useful component in push-pull systems designed for applications in optoelectronics. mdpi.com The this compound moiety could be incorporated into larger conjugated systems to create novel functional dyes or sensors.

Interdisciplinary Research Avenues in Pyrazine Chemistry (excluding direct applications to human health)

The versatility of the pyrazine scaffold opens up numerous opportunities for interdisciplinary research. Beyond the specific areas mentioned above, this compound could be relevant in several other fields.

Food and Flavor Chemistry: Alkylpyrazines are well-known as important flavor compounds formed during the Maillard reaction in cooked foods, contributing to roasted and nutty aromas. Research could investigate the sensory properties of this compound itself or its role as a precursor to other flavor-active compounds.

Agrochemicals: The pyrazine core is present in various biologically active molecules, including some pesticides and herbicides. datainsightsmarket.com Future studies could explore the potential of this compound and its derivatives as lead compounds in the development of new agrochemicals.

Chemical Sensing: The ability of the pyrazine nitrogen atoms to interact with metal ions or other analytes could be exploited in the design of chemical sensors. The hydroxyl group provides a handle for grafting the molecule onto surfaces or incorporating it into polymer matrices.

The exploration of these diverse research avenues will undoubtedly uncover new properties and potential uses for this compound, contributing to the broader advancement of heterocyclic chemistry and its application in various scientific and technological fields.

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(2-Hydroxybutyl)pyrazine in academic research?

- Methodology :

- Step 1 : Start with pyrazine derivatives as precursors. For example, describes the use of tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) to facilitate cyclization reactions for pyrazine ring formation from carbohydrates under ammonia solution.

- Step 2 : Introduce the hydroxybutyl group via nucleophilic substitution or coupling reactions. highlights thionyl chloride (SOCl₂) for chlorination, which can be adapted for hydroxylation by modifying reaction conditions (e.g., using diols or epoxide intermediates).

- Key Reagents : Tungsten catalysts, ammonia solution, SOCl₂, and protecting groups (e.g., tert-butyldimethylsilyl ethers) to prevent unwanted side reactions .

Q. How can structural characterization of this compound be optimized?

- Techniques :

- FT-IR Spectroscopy : Compare experimental wavenumbers with DFT-calculated vibrational modes (as in for oxadiazole-pyrazine derivatives).

- NMR Analysis : Use ¹H and ¹³C NMR to confirm substituent positions, referencing coupling constants and splitting patterns from pyrazine analogs (e.g., for pyrazine-2-carboxylic acid derivatives).

- X-ray Crystallography : If crystals are obtainable, analyze bond lengths and angles (e.g., for Cd-pyrazine complexes) .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic states and dynamics of this compound?

- Approach :

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Used in for simulating pyrazine’s S₂→S₁ non-adiabatic transitions. Apply this to predict excited-state behavior and vibronic coupling in this compound.

- Configuration Interaction (CI) : As in , calculate ground and excited states (n→π*, π→π*) with ab initio SCF/CI methods to resolve symmetry-dependent splitting (e.g., B₃u vs. B₂g states).

- Software : MOLPRO or Gaussian for CI calculations; Quantics package for MCTDH .

Q. How can contradictory data on reaction yields or bioactivity be resolved in studies of pyrazine derivatives?

- Analytical Framework :

- Control Experiments : Replicate synthesis under varying conditions (e.g., ’s isotope-labelling tests to distinguish catalytic vs. non-catalytic pathways).

- Statistical Validation : Use multivariate analysis (e.g., factor analysis in ) to deconvolute overlapping spectral or pH-dependent data.

- Structure-Activity Relationships (SAR) : Compare substituent effects across analogs (e.g., ’s chloromethyl-propargylpyrazole-pyrazine derivatives) to identify critical functional groups .

Q. What strategies enhance the binding affinity of this compound to biological targets?

- Methodology :

- Docking Studies : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., ’s imidazo-pyrazine derivatives targeting kinases).

- Pharmacophore Modification : Introduce hydrogen-bond donors (hydroxybutyl group) or π-stacking motifs (pyrazine ring) based on ’s oxadiazole-piperidine-pyrazine hybrids.

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., ’s agar diffusion method for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。